Ducheside A
Overview
Description
Mechanism of Action
Target of Action
Ducheside A is a compound found in the Duchesnea genus, which includes species such as Duchesnea indica and Duchesnea chrysantha The duchesnea genus has been used in traditional medicine for nearly 2000 years, and modern pharmacological studies have shown that it exhibits a wide range of effects, such as anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities .
Mode of Action
The Duchesnea genus, where this compound is found, is known to have various pharmacological effects, but the mechanisms of action of its pure compounds are seldom studied
Biochemical Pathways
The duchesnea genus has been shown to interfere with cell wall synthesis, damage cell membranes, and cause plasmolysis and cytoplasmic cavitation . These effects suggest that this compound may influence multiple biochemical pathways.
Result of Action
The duchesnea genus, where this compound is found, is known to exhibit a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
It is known that the duchesnea genus is widely distributed throughout the world, suggesting that the compounds it contains, including this compound, may be adapted to function in a variety of environmental conditions .
Biochemical Analysis
Cellular Effects
Ducheside A has been shown to have antioxidant properties and may inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vivo . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ducheside A can be isolated from the plant Duchesnea indica Focke using traditional methods such as activity-guided separation or component separation combined with activity evaluation . Techniques like infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography-electrospray ionization mass spectrometry are employed to identify and purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Ducheside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Ducheside A has a wide range of applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of ellagic glycosides.
Biology: this compound is investigated for its antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and signaling pathways.
Medicine: The compound’s ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: this compound’s antioxidant properties make it a valuable additive in various industrial applications, such as food preservation and cosmetics.
Comparison with Similar Compounds
Ducheside B: Another ellagic glycoside isolated from Duchesnea indica Focke, with a similar structure but different glycosidic linkages.
Ellagic Acid: A related compound with similar antioxidant properties but lacking the glycosidic component.
Tannins: A group of polyphenolic compounds with antioxidant and anti-inflammatory properties, similar to Ducheside A.
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct bioactivity and potential therapeutic applications. Its ability to inhibit specific pro-inflammatory cytokines sets it apart from other similar compounds.
Properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-ZDLAQBPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Ducheside A and where was it first isolated from?
A1: this compound is a newly discovered ellagic glycoside. Its structure is 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. It was first isolated from the plant Duchesnea indica Focke, also known as mock strawberry.
Q2: Are there any other similar compounds found in Duchesnea indica Focke?
A2: Yes, another new ellagic glycoside named Ducheside B was also isolated from Duchesnea indica Focke. Its structure is 3'-O-methyl-ellagic acid-4-O-alpha-L-arabinofuranoside. Additionally, several known triterpenoids were also identified in the plant.
Q3: Has this compound been found in other plant species?
A3: While this compound was initially isolated from Duchesnea indica Focke, a study found Ducheside B present in Geum japonicum, another member of the Rosaceae family. This suggests that this compound may also be present in other related plant species and warrants further investigation.
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